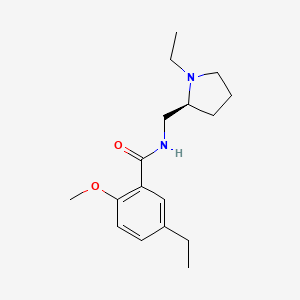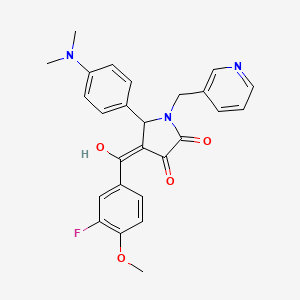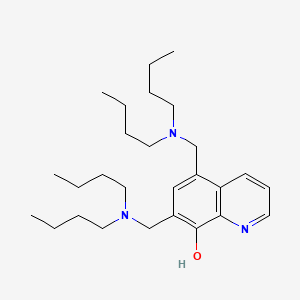
5,7-Bis((dibutylamino)methyl)quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Bis((dibutylamino)methyl)quinolin-8-ol is a derivative of quinoline, a heterocyclic aromatic organic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis((dibutylamino)methyl)quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline with dibutylamine in the presence of formaldehyde. This reaction is a type of Mannich reaction, which is a common method for introducing aminoalkyl groups into aromatic compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5,7-Bis((dibutylamino)methyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms of quinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or other amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
5,7-Bis((dibutylamino)methyl)quinolin-8-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound exhibits antimicrobial and anticancer properties, making it a subject of study in biological research.
Medicine: Its derivatives are explored for potential therapeutic applications, including treatments for infections and cancer.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5,7-Bis((dibutylamino)methyl)quinolin-8-ol involves its interaction with various molecular targets. It can bind to DNA and proteins, disrupting their normal functions. This binding can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific biological context and the type of cells or organisms being targeted .
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar biological activities.
5,7-Dibromo-8-hydroxyquinoline: Another derivative with enhanced antimicrobial properties.
5,7-Dimethyl-8-hydroxyquinoline: A derivative with different substitution patterns affecting its reactivity and applications
Uniqueness
5,7-Bis((dibutylamino)methyl)quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dibutylamino groups enhance its solubility and ability to interact with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
87236-65-5 |
|---|---|
Fórmula molecular |
C27H45N3O |
Peso molecular |
427.7 g/mol |
Nombre IUPAC |
5,7-bis[(dibutylamino)methyl]quinolin-8-ol |
InChI |
InChI=1S/C27H45N3O/c1-5-9-16-29(17-10-6-2)21-23-20-24(22-30(18-11-7-3)19-12-8-4)27(31)26-25(23)14-13-15-28-26/h13-15,20,31H,5-12,16-19,21-22H2,1-4H3 |
Clave InChI |
YUWNASBXDYYGCA-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CC1=CC(=C(C2=C1C=CC=N2)O)CN(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


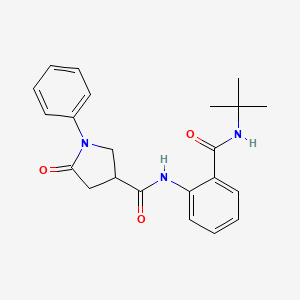

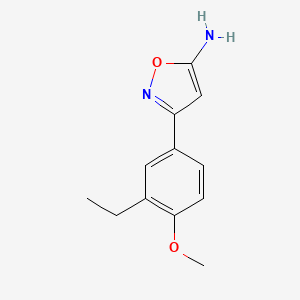
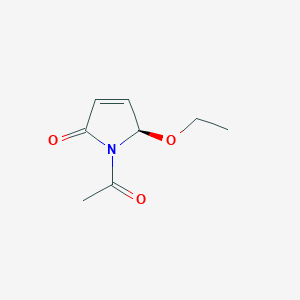
![7-Butyl-6-fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1(2H)-one](/img/structure/B12890322.png)

![1H-Benz[f]indene-1,3(2H)-dione, 5,6,7,8-tetrabromo-2-(3-hydroxy-2-quinolinyl)-](/img/structure/B12890329.png)

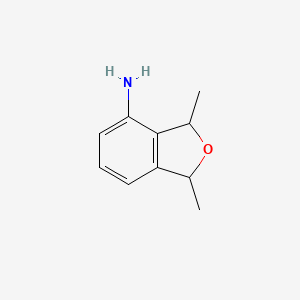
![1-{1-[(1H-Pyrazol-1-yl)methyl]-1H-pyrazol-5-yl}ethan-1-one](/img/structure/B12890338.png)

![ditert-butyl-[2,3-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B12890357.png)
